4-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S3/c1-7-3-9(23-5-7)12(21)16-13-17-18-14(25-13)24-6-11(20)15-10-4-8(2)22-19-10/h3-5H,6H2,1-2H3,(H,15,19,20)(H,16,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHQWVBURLCZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.47 g/mol. The structure incorporates a thiadiazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds possess cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4y | MCF-7 | 0.084 ± 0.020 |
| 4y | A549 | 0.034 ± 0.008 |
In a study evaluating the anticancer potential of thiadiazole derivatives, it was found that compounds similar to This compound exhibited promising activity against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549), suggesting a potential for development as anticancer agents .
2. Antimicrobial Activity
The thiadiazole moiety has also been associated with antimicrobial properties. Compounds containing this scaffold have demonstrated effectiveness against various bacterial and fungal strains. The mechanism often involves interference with microbial cell wall synthesis or function.
3. Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, compounds with similar structural features have been reported to exhibit:
- Anti-inflammatory properties
- Antioxidant capabilities
- Neuroprotective effects
These activities are attributed to the ability of the thiadiazole ring to interact with biological targets involved in these pathways .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to This compound :
- Synthesis and Evaluation : In one study, novel thiadiazole derivatives were synthesized and tested for their anticancer activity against MCF7 and A549 cell lines. The most active compounds showed significant cytotoxicity compared to standard chemotherapy agents .
- Mechanistic Studies : Further research focused on understanding the mechanism of action of these compounds at the molecular level, revealing interactions with specific cellular pathways that regulate apoptosis in cancer cells .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiadiazole and thiophene have shown promise as anticancer agents. A study focused on similar compounds demonstrated their efficacy against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. These compounds exhibited significant cytotoxicity and were evaluated using molecular docking to assess their interaction with biological targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory activity. In silico studies using molecular docking have indicated that related compounds can inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This inhibition could lead to reduced inflammation and associated diseases .
Antimicrobial Activity
Compounds containing isoxazole and thiadiazole rings have been investigated for their antimicrobial properties. Preliminary studies suggest that these compounds can inhibit bacterial growth, making them candidates for further exploration in the development of new antibiotics .
Case Study 1: Anticancer Evaluation
A study synthesized several thiadiazole derivatives and tested their anticancer activities against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like cisplatin. The molecular docking studies suggested strong interactions with key enzymes involved in cancer metabolism .
Case Study 2: Anti-inflammatory Screening
In another investigation, a series of compounds similar to 4-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide were evaluated for their ability to inhibit 5-lipoxygenase. The results indicated that some compounds had significant inhibitory effects, suggesting potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups (e.g., thiadiazole, thiophene, isoxazole) and synthesis pathways. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Synthesis Pathways :
- The target compound’s synthesis likely mirrors methods in and , involving thiol-ether bond formation (e.g., coupling a thiol-containing thiadiazole with a ketoamide-isoxazole derivative) .
- highlights the use of anhydrous K₂CO₃ for thiol-alkylation, a strategy applicable to the target’s thioether bridge .
The oxadiazole-thiadiazole hybrid in shows higher cytotoxicity than thiophene-based analogs, suggesting the target’s thiophene carboxamide may reduce toxicity while retaining activity .
Spectroscopic Insights :
- NMR data in indicate that substituents in regions analogous to the target’s isoxazole-thiadiazole junction (e.g., positions 29–36 and 39–44) cause distinct chemical shifts (δ 7.2–8.1 ppm for aromatic protons), aiding structural validation .
Table 2: Activity and Stability Comparison
Q & A
Q. Critical conditions :
Basic: How is the compound characterized structurally, and what spectroscopic techniques are prioritized?
Answer:
Structural confirmation relies on:
- ¹H/¹³C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), isoxazole (δ 2.3–2.5 ppm for methyl groups), and thiadiazole (δ 8.1–8.5 ppm for aromatic protons) .
- IR spectroscopy : Key absorptions include C=O (1650–1700 cm⁻¹), C-N (1250–1350 cm⁻¹), and C-S-C (650–750 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for purity assessment .
Advanced: How can Design of Experiments (DoE) optimize synthetic protocols for scalability and reproducibility?
Answer:
DoE approaches address variables like temperature, solvent ratio, and catalyst loading. For example:
- Flow chemistry : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) improve reaction control and reduce side products, as demonstrated in diazomethane synthesis .
- Statistical modeling : Response surface methodology (RSM) identifies optimal conditions for cyclization steps, minimizing sulfur byproduct formation .
Case study : A DoE for thiadiazole cyclization might vary iodine concentration (0.5–2.0 eq) and reaction time (1–10 min) to maximize yield while avoiding over-oxidation .
Advanced: What methodologies are used to evaluate its biological activity, and how do structural modifications influence pharmacological profiles?
Answer:
- In vitro assays :
- Structure-activity relationship (SAR) :
Example : Compound 25 (a structural analog) showed enhanced antiviral activity due to a nitro group at the phenylamino position .
Advanced: How should researchers address contradictions in reported biological data across studies?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) to ensure reproducibility .
- Solubility issues : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via HPLC .
- Structural confirmation : Re-characterize compounds from conflicting studies to rule out synthetic byproducts or impurities .
Case analysis : If one study reports high cytotoxicity (IC₅₀ = 5 µM) and another shows no activity (IC₅₀ > 50 µM), verify the purity via NMR and retest under identical conditions .
Basic: What analytical methods ensure purity and identity in batch-to-batch comparisons?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95% required for pharmacological studies) .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvents .
Advanced: What computational tools predict its pharmacokinetic properties and target interactions?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to targets like EGFR or viral proteases using PDB structures .
- ADMET prediction (SwissADME) : Estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
